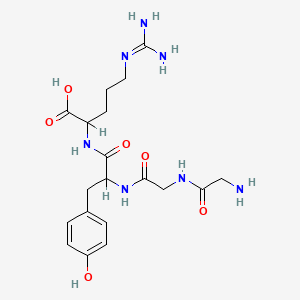
Papain Inhibitor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Papain inhibitors are compounds that specifically inhibit the activity of papain, a proteolytic enzyme derived from the papaya plant (Carica papaya). Papain is a cysteine protease that breaks down proteins into smaller peptides or amino acids. Inhibitors of papain are crucial in various biological and industrial processes where controlling protease activity is necessary.
准备方法
Synthetic Routes and Reaction Conditions: Papain inhibitors can be synthesized through various chemical routes. One common method involves the reaction of specific aldehydes or ketones with cysteine residues to form thiohemiacetals or thiohemiacetals, which inhibit papain activity. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of the enzyme and inhibitor.
Industrial Production Methods: Industrial production of papain inhibitors often involves biotechnological methods, including recombinant DNA technology to produce specific inhibitor proteins. These proteins are then purified using chromatographic techniques. Chemical synthesis methods are also employed, especially for small molecule inhibitors, which are synthesized in bulk using standard organic synthesis techniques.
化学反应分析
Types of Reactions: Papain inhibitors primarily undergo substitution reactions where the inhibitor molecule forms a covalent bond with the active site cysteine residue of papain. This covalent modification prevents the enzyme from interacting with its natural substrates.
Common Reagents and Conditions: Common reagents used in the synthesis of papain inhibitors include aldehydes, ketones, and thiol-reactive compounds. The reactions are typically carried out under mild conditions to avoid denaturing the enzyme.
Major Products: The major products of these reactions are covalent complexes between the inhibitor and papain, which render the enzyme inactive. These complexes are stable and can be analyzed using various biochemical techniques.
科学研究应用
Papain inhibitors have a wide range of applications in scientific research:
Chemistry: Used to study enzyme kinetics and mechanisms by providing a means to control protease activity.
Biology: Employed in cell culture to prevent proteolysis of proteins during cell lysis and extraction processes.
Medicine: Investigated as potential therapeutic agents for diseases where protease activity is dysregulated, such as cancer and inflammatory conditions.
Industry: Utilized in the food industry to control the tenderization process in meat products and in the cosmetic industry to prevent protein degradation in formulations.
作用机制
Papain inhibitors exert their effects by covalently modifying the active site cysteine residue of papain. This modification blocks the enzyme’s ability to interact with its substrates, effectively inhibiting its proteolytic activity. The molecular targets of papain inhibitors are the active site residues of the enzyme, and the pathways involved include the formation of stable covalent bonds between the inhibitor and the enzyme.
相似化合物的比较
Papain inhibitors can be compared with other cysteine protease inhibitors, such as those targeting cathepsins and calpains. While all these inhibitors share a common mechanism of covalent modification of the active site cysteine residue, papain inhibitors are unique in their specificity for papain. Similar compounds include:
Cathepsin Inhibitors: Target lysosomal cysteine proteases involved in protein degradation.
Calpain Inhibitors: Target calcium-dependent cysteine proteases involved in cellular signaling and apoptosis.
Papain inhibitors are distinct in their application and specificity, making them valuable tools in both research and industry.
属性
IUPAC Name |
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N7O6/c20-9-15(28)24-10-16(29)25-14(8-11-3-5-12(27)6-4-11)17(30)26-13(18(31)32)2-1-7-23-19(21)22/h3-6,13-14,27H,1-2,7-10,20H2,(H,24,28)(H,25,29)(H,26,30)(H,31,32)(H4,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPHHBGPPJXISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({4-[(2,4-Dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364488.png)


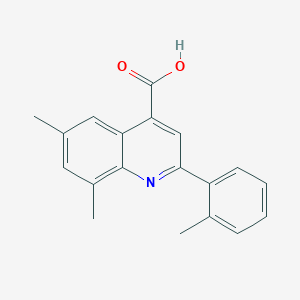
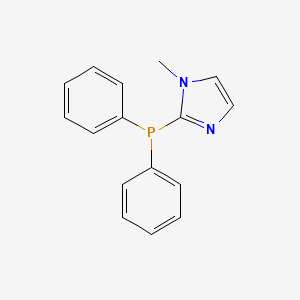


![2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364504.png)
![3-[(3-nitrobenzoyl)amino]benzoic Acid](/img/structure/B1364505.png)
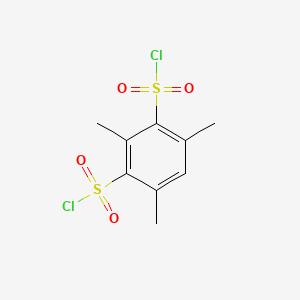
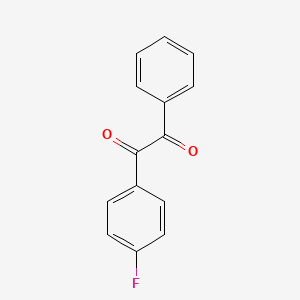
![2-(1-(Dimethylamino)-3-{[(4-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1364518.png)
![2-chloro-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1364519.png)
![N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-methylpiperidin-4-amine](/img/structure/B1364521.png)
